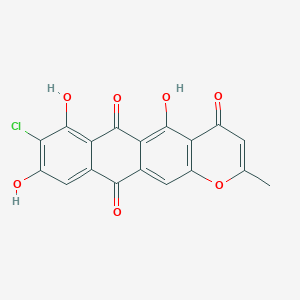
Topopyrone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Topopyrone B is a naphthochromene that is 4H-naphtho[2,3-g]chromene-4,6,11-trione substituted by a chloro group at position 8, hydroxy groups at positions 5, 7 and 9 and a methyl group at position 2. It is isolated from a fungal strain Phoma sp.BAUA2861 and acts as an inhibitor of the enzyme topoisomerase I. It has a role as a metabolite, an EC 5.99.1.2 (DNA topoisomerase) inhibitor, an antiviral agent, an antineoplastic agent and an antimicrobial agent. It is an organochlorine compound, a naphthochromene, a member of phenols and a member of p-quinones.
Applications De Recherche Scientifique
Interaction with Human DNA Topoisomerases
Topopyrone B, along with other topopyrones (A-D), has been shown to act as poisons of human DNA topoisomerase I and II. This dual interaction with both topoisomerases is rare among molecules, making topopyrones a unique subject of study in biochemical research (Khan, Elban, & Hecht, 2008).
Synthesis and Biological Activities
Research into the synthesis of topopyrones, including topopyrone B, is significant due to their role as topoisomerase inhibitors. Studies have synthesized various topopyrone derivatives and investigated their ability to stabilize DNA-topoisomerase I and II covalent binary complexes. These studies provide insights into the structural features important for their potency as topoisomerase poisons (Zaleski et al., 2012).
Elucidation of Molecular Structure
The molecular structures of topopyrones, including topopyrone B, have been elucidated through spectral analysis. These compounds are characterized by an anthraquinone type structure containing a fused 1,4-pyrone moiety, with topopyrones A and B containing a chlorine atom. Understanding their molecular structure is crucial for further research into their biochemical properties and potential applications (Ishiyama et al., 2000).
Interaction with DNA Fragments
NMR studies have been conducted to understand how topopyrones interact with DNA. These studies indicate that topopyrones can intercalate into CG base pairs of DNA, with a particular focus on understanding the mode of binding and the dynamics of these interactions. This research sheds light on the molecular mechanisms of topopyrones’ interaction with DNA and their potential therapeutic implications (Scaglioni et al., 2009).
Cytotoxic Activities
Studies have been conducted to investigate the cytotoxic activities of topopyrone B and its derivatives. These include synthesizing structurally simple analogues of natural topopyrone C and testing them for cytotoxic and topoisomerase I inhibitory activities. Findings from these studies are crucial in understanding the potential of topopyrones as therapeutic agents in cancer treatment (Dallavalle et al., 2008).
Propriétés
Nom du produit |
Topopyrone B |
|---|---|
Formule moléculaire |
C18H9ClO7 |
Poids moléculaire |
372.7 g/mol |
Nom IUPAC |
8-chloro-5,7,9-trihydroxy-2-methylnaphtho[3,2-g]chromene-4,6,11-trione |
InChI |
InChI=1S/C18H9ClO7/c1-5-2-8(20)13-10(26-5)4-7-11(17(13)24)16(23)12-6(15(7)22)3-9(21)14(19)18(12)25/h2-4,21,24-25H,1H3 |
Clé InChI |
XQMOGUIQWMFPBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C4=C(C(=C(C=C4C3=O)O)Cl)O |
Synonymes |
topopyrone B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



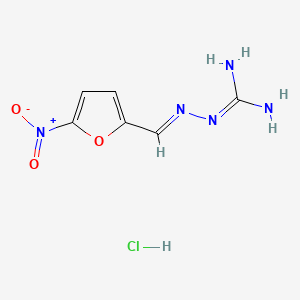
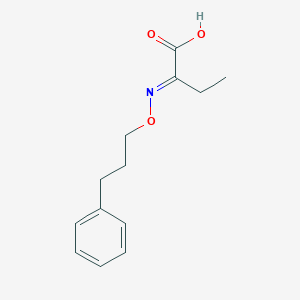
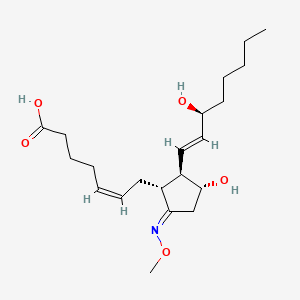
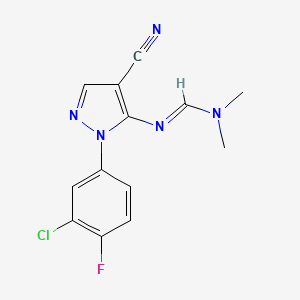

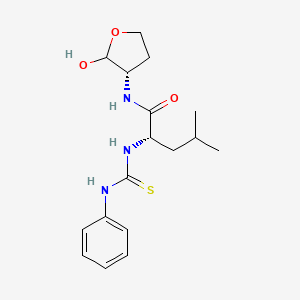
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-5-(1-methylthiomorpholin-1-ium-4-carbonyl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243048.png)
![2,5-Bis[2-benzimidazolylimino]-3a,6a-bis(2-pyridyl)-1,2,3,3a,4,5,6,6a-octahydroimidazo[4,5-d]imidazole](/img/structure/B1243049.png)
![(2S,3S,4R,5R)-5-[6-[2-(1-cyclopentylindol-3-yl)ethylamino]purin-9-yl]-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1243050.png)
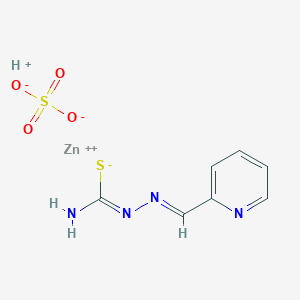
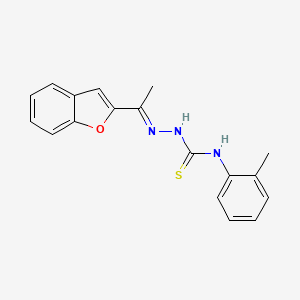
![[(S)-3-((S)-2-Mercapto-3-phenyl-propionylamino)-2-oxo-2,3,4,5-tetrahydro-benzo[b]azepin-1-yl]-acetic acid](/img/structure/B1243057.png)
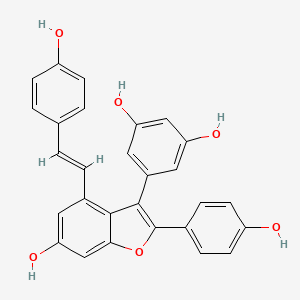
![N-(4-{2-[(S)-3-(6-Amino-pyridin-3-yloxy)-2-hydroxy-propylamino]-ethyl}-phenyl)-4-isopropyl-benzenesulfonamide](/img/structure/B1243060.png)